2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid
Overview
Description
“2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid” is a chemical compound with the molecular weight of 271.36 . It has the IUPAC name (tert-butoxycarbonyl)aminoacetic acid . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group in the compound is commonly used as a protecting group for amines in organic synthesis . The synthesis often involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in water at ambient temperature .Molecular Structure Analysis
The InChI code for the compound is 1S/C14H25NO4/c1-9-5-7-10(8-6-9)11(12(16)17)15-13(18)19-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,15,18)(H,16,17) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.35 g/mol . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Environmental Impact and Biodegradation Studies : Research often investigates the environmental persistence, toxicity, and biodegradation pathways of related compounds. For instance, studies on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlight the microbial degradation processes and potential environmental impacts of such substances. These insights could be relevant when considering the environmental fate of similar chemical structures Thornton et al., 2020.
Synthetic and Medicinal Chemistry Applications : The role of specific functionalized amino acids and their derivatives in drug synthesis and pharmaceutical research is another area of interest. For example, studies on the synthesis and transformations of functionalized β-amino acid derivatives using metathesis reactions provide insights into the utility of such compounds in creating pharmacologically active molecules, highlighting the versatility and potential applications in drug development Kiss et al., 2018.
Advanced Oxidation Processes for Degradation of Organic Compounds : Advanced oxidation processes (AOPs) are explored for the degradation of various organic compounds, indicating the potential for chemical compounds with complex structures to undergo environmental or laboratory degradation. This area of research may provide insights into how similar compounds could be treated or utilized in environmental remediation Qutob et al., 2022.
Environmental Sorption and Herbicide Studies : The sorption of phenoxy herbicides to soil, organic matter, and minerals discusses the environmental behavior and impact of herbicides, which could be relevant when considering the environmental interactions of similar chemical structures. This research contributes to understanding how such compounds might interact with various environmental matrices Werner et al., 2012.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9-5-7-10(8-6-9)11(12(16)17)15-13(18)19-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOXYNIOJBUOCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
182292-07-5 | |
Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylcyclohexaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182292-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-([(tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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